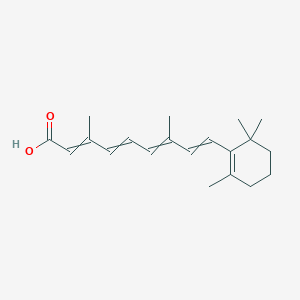

3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound and its isomers has been extensively studied. Notably, the photoisomerization of its aromatic analogue led to the identification of mono-cis, di-cis, and tri-cis isomers through HPLC and confirmed by NMR spectroscopy, establishing a foundation for understanding its structural complexity (Englert, Weber, & Klaus, 1978). Moreover, Wittig condensation has been employed to synthesize its major metabolites, further illustrating the chemical versatility and synthetic accessibility of this compound and its derivatives (Aig, Focella, Parrish, Rosenberger, Scott, & Zenchoff, 1987).

Molecular Structure Analysis

The molecular structure of this compound and its isomers has been elucidated using various spectroscopic techniques. NMR spectroscopy played a crucial role in identifying the structure of its cis isomers, contributing to a deeper understanding of its molecular geometry and electron distribution (Englert, Weber, & Klaus, 1978).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its reactive nature and potential for diverse chemical transformations. For instance, the cyclization of homogeranic acid, a related compound, in the presence of stannic chloride revealed a concerted mechanism, offering insights into the reactivity of such complex structures (Saito, Matsushita, Tsujino, Kisaki, Kato, & Noguchi, 1978).

Applications De Recherche Scientifique

- Cell Differentiation : all-trans-retinoic acid is used in research on cell differentiation . It’s known to influence cell differentiation processes in both developing and adult tissues .

- Embryonic Development : It plays a crucial role in embryonic development . It’s particularly important for the formation of the eye, limb, and cardiovascular system .

- Immunology : all-trans-retinoic acid is also used in immunology research . It’s known to modulate immune responses and inflammation .

-

Dermatology : all-trans-retinoic acid is used in dermatology . It is used in the treatment of various skin conditions such as psoriasis, ichthyosis, follicular keratosis, acne, lichen planus, verrucous epidermal nevus, and lichen psoriasis . It promotes the proliferation and differentiation of epithelial cells .

-

Cancer Prevention : all-trans-retinoic acid exhibits some preventive effect on skin cancer . It’s used in research to understand its potential role in cancer prevention and treatment .

-

Chemical Research : all-trans-retinoic acid is used in chemical research . It’s a metabolite of all-trans-Retinoic Acid, a ligand for both the retinoic acid receptor (RAR) and the retinoid X receptor (RXR) .

-

Neurobiology : all-trans-retinoic acid is used in neurobiology . It plays a role in the development of the nervous system and is involved in processes such as neuronal differentiation and axonal outgrowth .

-

Stem Cell Research : It’s used in stem cell research . It can induce the differentiation of stem cells into various cell types .

-

Biochemical Research : all-trans-retinoic acid is used in biochemical research . It’s a metabolite of all-trans-Retinoic Acid, a ligand for both the retinoic acid receptor (RAR) and the retinoid X receptor (RXR) .

-

Pharmaceuticals : It’s used in the pharmaceutical industry . It’s an active ingredient in some prescription drugs used to treat skin conditions .

-

Chemical Synthesis : It’s used in chemical synthesis . It’s a starting material for the synthesis of other chemicals .

-

Material Science : It’s used in material science . It’s used in the development of new materials with specific properties .

Propriétés

IUPAC Name |

3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAZHPCJJPHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid | |

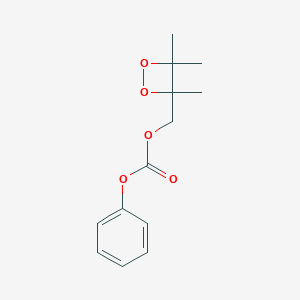

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)

![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)